![molecular formula C14H13Cl2NO4S B2932349 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxy-4-methylbenzene-1-sulfonamide CAS No. 1172323-10-2](/img/structure/B2932349.png)
5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxy-4-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a mixture of thiophene-2-carbohydrazide and 1-(5-chloro-2-hydroxyphenyl)ethanone was dissolved in anhydrous ethanol containing a catalytic amount of glacial acetic acid. The reaction mixture was stirred under reflux for 3 hours, then cooled to room temperature and filtered. After six days, yellow block crystals were obtained .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction analysis. The crystal structure of these compounds often involves N–H···O/O–H···O/C–H···O hydrogen bonds as well as other non-covalent associations .Scientific Research Applications
Crystallography
This compound has been used in crystallographic studies. The crystal structure of (E)-N′-(1-(5-chloro-2-hydroxyphenyl) ethylidene)thiophene-2-carbohydrazide, which contains the 5-chloro-2-hydroxyphenyl group, has been studied . The molecules in the crystal structure are linked into chains along the b-axis by O–H⃛N and C–H⃛O hydrogen bonds .
Molecular Structures
The compound has been used in the study of molecular structures. The crystal and molecular structures of N-(5-Chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-Dinitrobenzoic Acid have been studied . The crystal structures show the classical hydrogen bonding as well as CH–O, CH3–O, and π···π interactions, giving higher dimensional networks .
Antimycobacterial Activity
The compound has shown potential in antimycobacterial activity. 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide, a compound containing the 5-chloro-2-hydroxyphenyl group, has demonstrated a broad spectrum of antimycobacterial activity .
Hepatotoxicity Studies
The compound has been used in hepatotoxicity studies. Most of the compounds exerted significant in vitro hepatotoxicity as evaluated by HepG2 cell line model .
Supramolecular Synthesis
The compound has been used in supramolecular synthesis. The supramolecular synthesis successfully exploits hydrogen-bonding and other types of non-covalent interactions, in building supramolecular systems .
Future Directions
The future research directions could involve further exploration of the synthesis, characterization, and potential applications of “5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxy-4-methylbenzene-1-sulfonamide” and similar compounds. This could include investigating their biological activities, potential uses in coordination chemistry, and their physical and chemical properties .
properties
IUPAC Name |
5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxy-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO4S/c1-8-5-13(21-2)14(7-10(8)16)22(19,20)17-11-6-9(15)3-4-12(11)18/h3-7,17-18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZWWHSEWAUNLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxy-4-methylbenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.